molecular formula C11H13FO2 B1442856 4-(3-Fluorophenyl)-3-methylbutanoic acid CAS No. 1354953-18-6

4-(3-Fluorophenyl)-3-methylbutanoic acid

Cat. No.: B1442856
CAS No.: 1354953-18-6
M. Wt: 196.22 g/mol
InChI Key: FYEXALRDBDWCEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Fluorophenyl)-3-methylbutanoic acid is an organic compound with a molecular formula of C10H11FO2 It is a derivative of butanoic acid, where the butanoic acid chain is substituted with a 3-fluorophenyl group at the fourth position and a methyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)-3-methylbutanoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3-fluorobenzene with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

  • Friedel-Crafts Acylation

      Reactants: 3-Fluorobenzene, 3-Methylbutanoyl chloride

      Catalyst: Aluminum chloride (AlCl3)

      Conditions: Anhydrous conditions, typically at low temperatures (0-5°C)

      Product: 4-(3-Fluorophenyl)-3-methylbutanoyl chloride

  • Hydrolysis

      Reactants: 4-(3-Fluorophenyl)-3-methylbutanoyl chloride, Water

      Conditions: Acidic or basic aqueous conditions

      Product: this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

    Oxidation: Formation of 4-(3-Fluorophenyl)-3-methylbutanone or this compound derivatives.

    Reduction: Formation of 4-(3-Fluorophenyl)-3-methylbutanol or 4-(3-Fluorophenyl)-3-methylbutanal.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Fluorophenyl)-3-methylbutanoic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: It can be used in the development of novel materials with specific properties, such as fluorinated polymers.

    Biological Studies: The compound can serve as a probe to study the effects of fluorine substitution on biological activity and metabolic pathways.

    Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-3-methylbutanoic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity towards its target. Additionally, the compound’s lipophilicity and metabolic stability can be affected by the fluorine substitution, impacting its overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chlorophenyl)-3-methylbutanoic acid
  • 4-(3-Bromophenyl)-3-methylbutanoic acid
  • 4-(3-Methylphenyl)-3-methylbutanoic acid

Comparison

4-(3-Fluorophenyl)-3-methylbutanoic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. Fluorine substitution can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to specific targets. This makes it a valuable compound in drug design and development, as well as in other scientific research applications.

Properties

IUPAC Name

4-(3-fluorophenyl)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-8(6-11(13)14)5-9-3-2-4-10(12)7-9/h2-4,7-8H,5-6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEXALRDBDWCEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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